(-)-Rotiorin

Description

Molecular Architecture

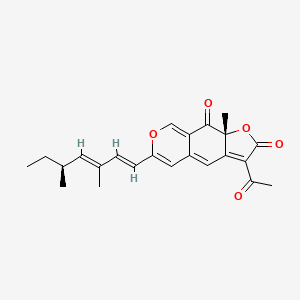

(-)-Rotiorin possesses a complex tricyclic molecular architecture built upon a furo[3,2-g]isochromene core system that defines its fundamental structural framework. The molecule exhibits a molecular formula of C₂₃H₂₄O₅ with a molecular weight of 380.44 Da, representing a sophisticated arrangement of carbon, hydrogen, and oxygen atoms in a highly organized three-dimensional structure. The core tricyclic system consists of a furan ring fused to a benzopyran moiety, creating a rigid planar framework that serves as the foundation for additional structural features.

The molecular architecture incorporates several key functional groups that contribute to its overall structural complexity and chemical behavior. An acetyl group positioned at the 3-position provides a ketone functionality that participates in conjugation with the aromatic system. The presence of a methyl group at the 9a-position introduces additional steric considerations that influence the molecule's three-dimensional conformation. A distinctive feature of the molecular architecture is the incorporation of a 3,5-dimethylhepta-1,3-dienyl side chain at the 6-position, which extends from the core tricyclic system and contributes significantly to the molecule's overall molecular volume and surface area.

The tricyclic core exhibits characteristics of both aromatic and aliphatic regions, with the fused ring system providing structural rigidity while the side chain offers conformational flexibility. This architectural arrangement creates a molecule with both rigid and flexible regions, allowing for specific molecular interactions while maintaining structural integrity. The oxygen atoms within the structure are strategically positioned to participate in both intramolecular and intermolecular interactions, contributing to the molecule's stability and potential biological activity.

Stereochemical Configuration

The stereochemical configuration of this compound has been definitively established through comprehensive analytical investigations that reveal the absolute configuration at multiple chiral centers within the molecule. The compound exhibits an R configuration at the C-8a position, which has been confirmed through comparison of optical rotation values with related compounds such as rubropunctatin. This stereochemical assignment is supported by the negative specific rotation exhibited by this compound, which aligns with other compounds possessing similar absolute configurations at corresponding positions.

The molecule contains multiple stereogenic centers that collectively determine its three-dimensional structure and optical activity. The absolute configuration at the C-9a position has been established as S, contributing to the overall spatial arrangement of substituents around the tricyclic core. The side chain attached at the 6-position contains additional stereochemical elements, including E,E configuration for the conjugated diene system and S configuration at the C-5 position of the aliphatic chain.

The stereochemical complexity of this compound is further evidenced by its relationship to other rotiorin derivatives and stereoisomers. The compound represents a specific enantiomer that differs significantly from (+)-rotiorin isolated from Penicillium sclerotiorum, which exhibits a positive optical rotation of +5080. This stereochemical distinction demonstrates the importance of absolute configuration in determining both physical properties and potential biological activities of structurally related compounds.

| Stereochemical Parameter | Configuration | Reference Standard |

|---|---|---|

| C-8a Position | R | Rubropunctatin comparison |

| C-9a Position | S | Nuclear Magnetic Resonance analysis |

| Diene System | 1E,3E | Coupling constant analysis |

| C-5 Side Chain | S | Chemical correlation |

Physicochemical Properties

This compound exhibits distinctive physicochemical properties that reflect its molecular structure and stereochemical configuration. The compound appears as red crystals with a melting point range of 224-226°C, indicating a well-defined crystalline structure with specific intermolecular packing arrangements. The characteristic red coloration arises from the extended conjugation system within the tricyclic core structure, which creates electronic transitions in the visible region of the electromagnetic spectrum.

The optical activity of this compound represents one of its most diagnostic physicochemical properties, with a specific rotation value of -2332 measured at the sodium D-line in chloroform solution. This significant negative rotation confirms the compound's chiral nature and provides a reliable method for distinguishing it from other stereoisomers and related compounds. The magnitude of the optical rotation reflects the degree of asymmetry within the molecular structure and the efficiency of the chiral centers in rotating plane-polarized light.

Solubility characteristics of this compound demonstrate its compatibility with organic solvents while showing limited solubility in aqueous media. The compound exhibits good solubility in chloroform, as evidenced by its use in optical rotation measurements, and likely shows similar behavior in other halogenated solvents and alcohols. The relatively hydrophobic nature of the molecule, attributed to its extended aromatic system and aliphatic side chain, influences its physicochemical behavior and potential biological interactions.

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 224-226°C | Atmospheric pressure |

| Specific Rotation | -2332° | c 0.07, CHCl₃ |

| Molecular Weight | 380.44 Da | Calculated |

| Physical State | Red crystals | Room temperature |

| Color | Red | Visible observation |

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural information through multiple analytical techniques that confirm its molecular architecture and functional group arrangement. Nuclear Magnetic Resonance spectroscopy reveals detailed information about the carbon and hydrogen environments within the molecule, with specific chemical shifts and coupling patterns that support the proposed structure. The ¹³C Nuclear Magnetic Resonance spectrum shows characteristic signals for the carbonyl carbon at δC 190.8, confirming the presence of the ketone functionality at the C-9 position.

Infrared spectroscopy of this compound identifies key functional groups through characteristic absorption frequencies that provide structural confirmation. The spectrum exhibits a prominent absorption at 1741 cm⁻¹, indicative of the α,β-unsaturated-γ-lactone functionality within the tricyclic core. Additional absorptions at 1656 and 1641 cm⁻¹ correspond to conjugated ketone stretching vibrations, supporting the presence of the carbonyl groups within the aromatic system. These spectroscopic features collectively confirm the presence of the expected functional groups and their integration within the overall molecular framework.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugation system in this compound. The compound exhibits characteristic absorption maxima at 421 nm (log ε 4.62), 284 nm (log ε 4.34), 256 nm (log ε 4.20), and 243 nm (log ε 4.25), reflecting different electronic transitions within the aromatic chromophore. These absorption features arise from π→π* transitions in the conjugated system and provide information about the electronic structure and extent of conjugation within the molecule.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. High-resolution mass spectrometry data show molecular ion peaks consistent with the molecular formula C₂₃H₂₄O₅, providing accurate mass measurements that confirm the elemental composition. Fragmentation patterns observed in the mass spectrum offer additional structural information through the identification of characteristic fragment ions that arise from specific bond cleavages within the molecule.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Nuclear Magnetic Resonance | δC 190.8 (C-9 carbonyl) | Ketone confirmation |

| Infrared | 1741 cm⁻¹ (lactone), 1656/1641 cm⁻¹ (ketone) | Functional group identification |

| Ultraviolet-Visible | λmax 421, 284, 256, 243 nm | Conjugation extent |

| Mass Spectrometry | Molecular ion C₂₃H₂₄O₅ | Molecular weight confirmation |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O5 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9a-methylfuro[3,2-g]isochromene-2,9-dione |

InChI |

InChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23+/m0/s1 |

InChI Key |

CJMOMVNHRUTOJX-SEAFAFSMSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3(C(=O)C2=CO1)C)C(=O)C |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Antioxidant Activity

(-)-Rotiorin exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals, thereby protecting cellular components from damage. This property is particularly relevant in neurodegenerative conditions where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Antimicrobial Activity

this compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which could lead to the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Therapeutic Applications

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Clinical studies are needed to further explore its efficacy and safety in human subjects.

Cancer Treatment

Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Its ability to target specific signaling pathways involved in cancer progression makes it a candidate for further investigation as a chemotherapeutic agent.

Drug Discovery Implications

The structural characteristics of this compound make it an attractive scaffold for drug design. Its bioactivity can be leveraged to develop derivatives with enhanced potency and selectivity. Structure-activity relationship studies could provide insights into optimizing its pharmacological profiles.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antioxidant properties | Demonstrated significant free radical scavenging activity in vitro. |

| Study 2 | Assess anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in cell cultures treated with this compound. |

| Study 3 | Evaluate antimicrobial efficacy | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |

| Study 4 | Explore neuroprotective potential | Prevented neuronal cell death in models of oxidative stress-induced injury. |

Chemical Reactions Analysis

Reaction with Methylamine

(-)-Rotiorin reacts with methylamine to form an adduct, resulting in loss of biological activity. This nucleophilic addition occurs at the α,β-unsaturated carbonyl system, leading to a conjugated enamine structure .

-

Conditions : Methanol, room temperature, 20 minutes.

-

Product : Methylamine adduct (no biological activity).

-

Reaction Rate : Initial rate of 0.12 μM·min⁻¹ (slower than citrinin but faster than sclerotiorin) .

Comparative Reaction Rates

| Compound | Initial Rate (μM·min⁻¹) | Biological Activity Post-Reaction |

|---|---|---|

| This compound | 0.12 | None |

| (+)-Sclerotiorin | 0.08 | None |

| Citrinin | 0.95 | None |

Oxidation Reactions

This compound undergoes oxidative degradation under controlled conditions:

-

Ozonolysis : Cleavage of the conjugated diene system yields 4,6-dimethyloctanoic acid and a ketone fragment .

-

Chromic Acid (CrO₃) Oxidation : Forms a dienone derivative, confirming the presence of reactive double bonds .

Hydrogenation

Catalytic hydrogenation saturates the double bonds in this compound:

-

Conditions : H₂/Pd-C in ethanol.

-

Product : Tetrahydrorotiorin (m.p. 142–144°C, [α]D +213°), a mixture of diastereomers .

Alkaline Degradation

Exposure to alkali results in cleavage of the lactone ring and decarboxylation:

-

Conditions : Aqueous NaOH.

-

Product : A red-brown dienone derivative (C₁₇H₁₈O₄), confirming the presence of a reactive γ-lactone .

Enzyme-Catalyzed Modifications

This compound serves as a substrate for fungal enzymes in pigment biosynthesis:

-

Amination : Reacts with amines (e.g., leucine) in aqueous ethanol (pH 7) to form azaphilone derivatives (e.g., isochromophilone leucine) .

Key Structural Insights

Preparation Methods

Submerged Culture Techniques

Submerged fermentation of Penicillium sclerotiorum strain FS50 (GDMCC 3.644) in Raulin-Thom medium remains the primary method for rotiorin biosynthesis. The medium composition includes glucose (50 g/L), ammonium tartrate (2.6 g/L), tartaric acid (2.6 g/L), and trace salts. Critical parameters include:

-

Temperature : 28°C

-

Agitation : Static conditions (no stirring) to mimic natural sediment environments

-

Duration : 4–7 days for optimal mycelial mat formation

Under these conditions, rotiorin accumulates in the mycelial mats alongside sclerotiorin, a structural analog. The absence of agitation prevents oxidative degradation of rotiorin, which is sensitive to shear stress. Post-fermentation, solvent extraction using ethyl acetate or dichloromethane yields crude rotiorin, with purity confirmed via HPLC (retention time: 13.7 min).

Table 1: Submerged Culture Parameters for Rotiorin Production

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Glucose Concentration | 50 g/L | Carbon source for azaphilone backbone |

| pH | Natural (unadjusted) | Favors fungal growth |

| Aeration | Static | Prevents rotiorin degradation |

| Fermentation Time | 4–7 days | Maximizes secondary metabolite accumulation |

Solid-State Fermentation

While less common, solid-state fermentation on potato dextrose agar (PDA) enables rotiorin production with simpler infrastructure. However, yields are 30–40% lower than submerged cultures due to limited nutrient diffusion. Key steps include:

-

Inoculation of PDA plates with P. sclerotiorum spores

-

Incubation at 28°C for 4 days in darkness

-

Extraction of rotiorin from agar matrices using ethanol or methanol

Semi-Synthetic Derivatization Approaches

Phosphate-Catalyzed Conversion to Rotiorin Alkaloids

Crude rotiorin undergoes semi-synthesis to produce stable alkaloid derivatives like N-MSG-rotioramine. The protocol involves:

-

Dissolving rotiorin in ethanol (10 mL/g)

-

Adding monosodium glutamate (MSG) (0.5 g/g rotiorin) in phosphate buffer (0.2 M, pH 7)

Phosphate ions act as Brønsted acid catalysts, facilitating nucleophilic attack by MSG’s amine group on rotiorin’s ketone moiety. Reaction progress is monitored via TLC (Rf = 0.41 for rotiorin vs. 0.35 for N-MSG-rotioramine).

Table 2: Optimization of Phosphate-Catalyzed Reactions

| Condition | Optimal Value | Conversion Efficiency |

|---|---|---|

| Phosphate Concentration | 0.2 M | 92% |

| pH | 7.0 | 85% |

| Temperature | 30°C | 89% |

| Reaction Time | 24 hours | 95% |

Brønsted Acid-Catalyzed Stability Enhancement

Rotiorin’s instability in neutral/alkaline conditions necessitates stabilization strategies. Citrate and phosphate buffers (pH 2–4) reduce degradation rates by protonating reactive carbonyl groups. For example:

-

Half-life at pH 2 : 48 hours

-

Half-life at pH 7 : <6 hours

This pH-dependent stability informs extraction protocols, where acidic ethanol-water mixtures (pH 2.5) preserve rotiorin during solvent recovery.

Analytical Characterization and Quality Control

HPLC and MS Analysis

Reverse-phase HPLC with a C18 column (Shimadzu LC-20AT) and acetonitrile/water gradient elution resolves rotiorin (13.7 min) from analogs like sclerotiorin (13.8 min). High-resolution FT-ICR MS confirms molecular formulas (e.g., [M+H]+ 485.1932 for rotiorin).

Stability Assessment

Accelerated degradation studies reveal rotiorin’s susceptibility to nucleophilic attack. In phosphate buffer (pH 7), 80% degradation occurs within 12 hours, whereas N-MSG-rotioramine remains 95% intact under identical conditions.

Comparative Analysis of Preparation Methods

Table 3: Yield and Purity Across Methods

| Method | Yield (mg/L) | Purity (%) | Scalability |

|---|---|---|---|

| Submerged Culture | 120–150 | 85–90 | Industrial-scale |

| Solid-State Culture | 70–90 | 75–80 | Lab-scale |

| Semi-Synthesis | 95* | 98 | Requires precursor |

| *Yield based on 80% conversion from crude rotiorin |

Q & A

Q. What are the key structural features of (-)-Rotiorin, and how are they characterized experimentally?

- Methodological Answer : Structural elucidation involves spectroscopic techniques such as NMR (¹H, ¹³C, and 2D-COSY) to identify functional groups and stereochemistry. Optical rotation measurements ([α]D -2251) confirm its enantiomeric purity . X-ray crystallography can resolve absolute configuration, while high-resolution mass spectrometry (HR-MS) verifies the molecular formula (C₂₀H₃₄O₅). Comparative analysis with derivatives like rotiorin A ([α]D +261) highlights stereochemical differences impacting biological activity .

Q. How is this compound biosynthesized in fungal species, and what experimental approaches validate its pathway?

- Methodological Answer : Isotopic labeling (e.g., [1-¹⁴C]-acetate and [2-¹⁴C]-malonate) tracks carbon incorporation into the polyketide backbone. Radioactivity distribution in sclerotiorin and rotiorin isolates confirms acetate-malonate pathways, with malonate decarboxylation contributing to terminal units . Genetic knockout studies of polyketide synthase (PKS) genes in Penicillium sclerotiorum can further validate biosynthesis steps .

Q. What standard assays are used to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Disk diffusion or broth microdilution assays (CLSI guidelines) measure minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Controls include solvent-only blanks and reference antibiotics (e.g., amphotericin B). Synergy studies with β-lactam antibiotics may use checkerboard assays .

Advanced Research Questions

Q. How can contradictions in biosynthetic studies of this compound be resolved, such as discrepancies in carbon source utilization?

- Methodological Answer : Contradictions arise from differential incorporation of acetate vs. malonate in β-oxolactone systems . To resolve this:

- Conduct dual-labeling experiments (³H/¹⁴C isotopes) to trace carbon flux.

- Use LC-MS/MS to analyze intermediate metabolites in blocked biosynthesis mutants.

- Compare isotopic patterns in related compounds (e.g., rotiorin A) to identify pathway bifurcations .

Q. What experimental designs optimize this compound yield in submerged fungal cultures?

- Methodological Answer : Employ response surface methodology (RSM) to optimize parameters:

- Variables : pH (4.5–6.5), temperature (22–28°C), carbon/nitrogen ratios.

- Output : Biomass and rotiorin titers quantified via HPLC-UV .

- Statistical Tools : ANOVA identifies significant factors; Box-Behnken designs reduce experimental runs. Co-cultivation with bacterial elicitors (e.g., Bacillus subtilis) may enhance production .

Q. How do stereochemical differences between this compound and its derivatives affect their biological target interactions?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like bacterial cell membranes or fungal ergosterol. Validate experimentally:

- Circular dichroism (CD) spectroscopy assesses conformational changes in target proteins.

- Enantiomer-specific activity assays (e.g., MIC comparisons between this compound and synthetic (+) enantiomers) .

Q. What strategies address low in vivo efficacy of this compound despite strong in vitro activity?

- Methodological Answer :

- Bioavailability Studies : Pharmacokinetic profiling (plasma half-life, tissue distribution) in murine models.

- Formulation : Nano-encapsulation (liposomes or PLGA nanoparticles) to enhance solubility and stability.

- Synergistic Combinations : Test with efflux pump inhibitors (e.g., verapamil) to overcome microbial resistance .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on this compound’s mechanism of action?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate in vitro/in vivo data, highlighting heterogeneity in experimental conditions (e.g., pH, solvent used) .

- Replication Studies : Standardize assays across labs (e.g., fixed inoculum size, consistent solvent controls).

- Omics Approaches : Transcriptomics (RNA-seq) identifies gene expression changes in microbial targets post-exposure .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.